REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[Si]([C:11]#[C:12][C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17])(C)C>C(O)C>[C:12]([C:13]1[CH:14]=[C:15]([CH:21]=[CH:22][CH:23]=1)[C:16]([O:18][CH2:19][CH3:20])=[O:17])#[CH:11] |f:0.1.2|
|
Name
|
|
Quantity
|
583 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C(=O)OCC)C=CC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
brine, dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash column chromatography (eluent: hexane/ethyl acetate=30/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C=1C=C(C(=O)OCC)C=CC1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |